molecular formula C15H14FN3 B6066278 N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE

N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE

Cat. No.: B6066278
M. Wt: 255.29 g/mol
InChI Key: SHTNSCXFAAOYEM-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE is a complex organic compound that features a fluorophenyl group and a methylimidazopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE typically involves the reaction of 4-fluoroaniline with 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE
  • N-(4-BROMOPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE
  • N-(4-IODOPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE

Uniqueness

N-(4-FLUOROPHENYL)-N-[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]AMINE is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-fluoro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-11-6-7-19-10-14(18-15(19)8-11)9-17-13-4-2-12(16)3-5-13/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTNSCXFAAOYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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